molecular formula C5H4ClNO B146418 5-Chloro-3-hydroxypyridine CAS No. 74115-12-1

5-Chloro-3-hydroxypyridine

Cat. No.: B146418
CAS No.: 74115-12-1
M. Wt: 129.54 g/mol
InChI Key: TUIDQYRZDZRHPQ-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxypyridine, also known as this compound, is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is a colorless to pale yellow solid, soluble in water and various organic solvents such as alcohols, ethers, and ketones . It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-hydroxypyridine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme integrase, which is involved in the integration of viral DNA into the host genome. This interaction is significant in the context of HIV-1 replication, where this compound derivatives have been studied as potential integrase inhibitors . Additionally, this compound undergoes Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of various organic compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has protective effects on brain cells against ischemic damage. Studies have demonstrated that derivatives of this compound can protect brain cells from glutamate excitotoxicity and glucose-oxygen deprivation, which are common in ischemic conditions . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. For instance, it binds to the integrase enzyme, inhibiting its activity and preventing the integration of viral DNA into the host genome . Additionally, this compound participates in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown protective effects against ischemic damage and other cellular stressors . At higher doses, it may exhibit toxic or adverse effects. For example, studies on 3-hydroxypyridine derivatives have indicated that high doses can increase the severity of formalin edema in mice . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as integrase and participates in reactions like Suzuki-Miyaura cross-coupling . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. Additionally, the compound’s degradation products and their metabolic fate are important considerations in understanding its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to be soluble in water, which facilitates its transport across cell membranes . It may interact with specific transporters or binding proteins that influence its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrase suggests that it may localize to the nucleus, where it can exert its inhibitory effects on viral DNA integration

Preparation Methods

The synthesis of 5-chloropyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine with sodium hydroxide in an ethanol solution, followed by oxidation with bleaching powder or hydrogen peroxide . Another method utilizes whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-ol derivatives into their 5-hydroxy counterparts . Industrial production often involves these or similar methods, optimized for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-3-hydroxypyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Chloro-3-hydroxypyridine can be compared to other hydroxypyridine derivatives, such as:

  • 3-Hydroxy-2-chloropyridine
  • 3-Hydroxy-4-chloropyridine
  • 3-Hydroxy-5-chloropyridine

These compounds share similar structural features but differ in the position of the chlorine and hydroxyl groups on the pyridine ring. The unique positioning of these groups in 5-chloropyridin-3-ol imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDQYRZDZRHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225063
Record name 5-Chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-12-1
Record name 5-Chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74115-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-chloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXY-5-CHLOROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927G6VJ94V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred mixture of crude (R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (5.15 g, Ca. 11.28 mmol, EXAMPLE 29 Step 1) and sodium bicarbonate (2.77 g, 32.9 mmol) in dichloromethane was added m-chloroperbenzoic acid (mCPBA) (4.26 g, 24.7 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min, and the mixture was warmed to room temperature during 30 min period. After being stirred at room temperature for 6 h, water was added to the mixture. The mixture was extracted with dichloromethane twice and washed with aq. sodium thiosulfate and brine. The extracts were combined and dried over sodium sulfate and concentrated in vacuo to afford an oil. The residual oil was purified by silica gel column chromatography (ethyl acetate/hexane 7:3 to ethyl acetate) to afford 2.709 g (73% from 5-chloropyridin-3-ol) of the title compound as a colorless viscous oil.
Name
(R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the pH of water samples crucial during the analysis of disinfection byproducts like 5-Chloro-3-pyridinol?

A1: Adjusting the pH of water samples before analysis is critical for efficient DBP extraction. While a low pH (<0.5) is often used to ensure target DBPs are in their neutral forms, this approach can lead to the omission of amphoteric DBPs like 5-Chloro-3-pyridinol. These compounds can exist in different charged states depending on the pH. []

Q2: What are the potential implications of detecting 5-Chloro-3-pyridinol in drinking water?

A2: The discovery of 5-Chloro-3-pyridinol and other halogenated pyridinols in drinking water raises concerns due to their potential toxicity. Although research is ongoing, initial studies using zebrafish embryos indicate that these compounds may pose developmental and acute toxicity risks. []

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